methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate: is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzoate ester
Properties
IUPAC Name |
methyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-27-15-9-5-12(6-10-15)17-22-23-19(24(17)20)29-11-16(25)21-14-7-3-13(4-8-14)18(26)28-2/h3-10H,11,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQFIBHXNGZLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these steps include sodium borohydride for reduction reactions and various catalysts for facilitating the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole ring or the methoxyphenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its triazole ring is a common motif in many biologically active compounds, including antifungal and antibacterial agents .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group can also contribute to the compound’s overall activity by enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-containing molecules such as:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives .
Uniqueness
What sets methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate apart is its combination of functional groups, which provides a unique set of chemical properties. This makes it particularly useful in applications requiring specific reactivity or binding characteristics.
Biological Activity
Methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on available research findings, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
With a molecular weight of approximately 422.54 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
-
Antimicrobial Activity :
Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar triazole derivatives can effectively inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also possess these properties . -
Anticancer Potential :
The compound's structural components suggest potential efficacy against cancer cells. Triazole derivatives have been evaluated in vitro for their cytotoxic effects on human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). Some related compounds have shown IC50 values indicating potent anticancer activity . -
Enzyme Inhibition :
Inhibition of metabolic enzymes is a significant mechanism through which many pharmacologically active compounds exert their effects. The compound may inhibit enzymes like acetylcholinesterase (AChE), which is implicated in neurological disorders .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | IC50 values indicating potent activity | |
| Enzyme Inhibition | Potential AChE inhibition |
Detailed Findings
-
Antimicrobial Studies :
A study involving similar triazole compounds indicated effective inhibition against Staphylococcus aureus and Candida albicans using disk diffusion methods. These results highlight the potential of this compound as a candidate for further antimicrobial development . -
Anticancer Activity :
In vitro tests on related triazole derivatives revealed significant cytotoxicity against various human cancer cell lines. For instance, one study reported an IC50 value of 4.363 μM for a closely related compound compared to doxorubicin . This suggests that this compound could be similarly effective. -
Mechanism of Action :
Molecular docking studies have indicated that these compounds may act through the inhibition of key enzymes involved in cancer progression and metabolic pathways . The presence of the triazole ring is crucial for its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
